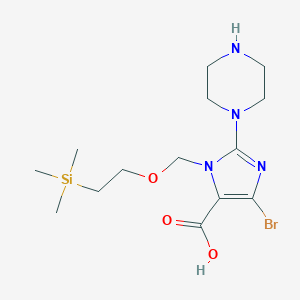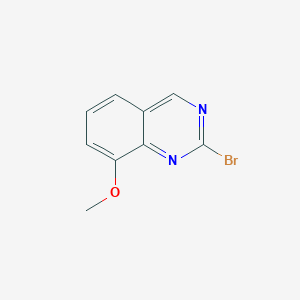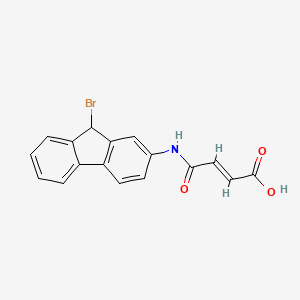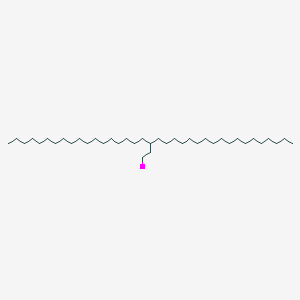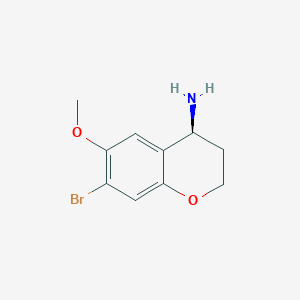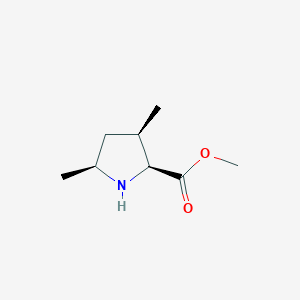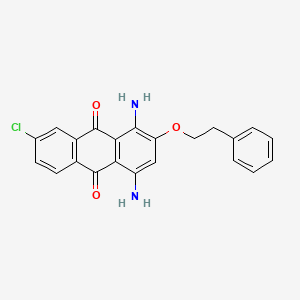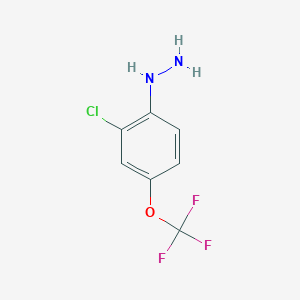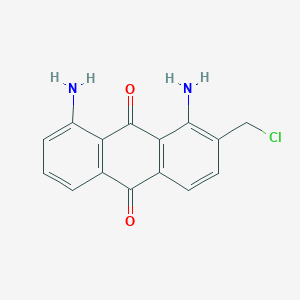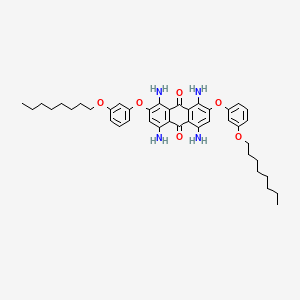
1,4,5,8-Tetraamino-2,7-bis(3-(octyloxy)phenoxy)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,5,8-Tetraamino-2,7-bis(3-(octyloxy)phenoxy)anthracene-9,10-dione is a complex organic compound with a molecular formula of C28H24N4O4. This compound is known for its unique structure, which includes multiple amino groups and phenoxy groups attached to an anthracene-9,10-dione core. It has applications in various fields, including materials science and organic electronics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2,7-bis(3-(octyloxy)phenoxy)anthracene-9,10-dione typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material, anthracene, is nitrated to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride or iron powder.
Etherification: The amino groups are then reacted with 3-(octyloxy)phenol in the presence of a base to form the phenoxy groups.
Oxidation: Finally, the anthracene core is oxidized to form the anthracene-9,10-dione structure.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
1,4,5,8-Tetraamino-2,7-bis(3-(octyloxy)phenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The anthracene core can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and phenoxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Tin(II) chloride, iron powder.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinone derivatives, while reduction can yield various amino-substituted anthracene derivatives.
科学的研究の応用
1,4,5,8-Tetraamino-2,7-bis(3-(octyloxy)phenoxy)anthracene-9,10-dione has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Biological Studies: Investigated for its potential interactions with biological macromolecules.
Medicinal Chemistry: Explored for its potential as a therapeutic agent due to its unique structural features.
作用機序
The mechanism of action of 1,4,5,8-Tetraamino-2,7-bis(3-(octyloxy)phenoxy)anthracene-9,10-dione involves its interaction with specific molecular targets. The compound’s multiple amino groups can form hydrogen bonds and interact with various biological molecules. The anthracene core can participate in π-π stacking interactions, which are crucial for its electronic properties. These interactions can affect cellular pathways and molecular functions, making it a valuable compound for research in various fields.
類似化合物との比較
Similar Compounds
1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione: Similar structure but with different substituents on the phenoxy groups.
2,4,5,7-Tetraamino-1,8-dihydroxyanthracene-9,10-dione: Another anthracene derivative with different functional groups.
Uniqueness
1,4,5,8-Tetraamino-2,7-bis(3-(octyloxy)phenoxy)anthracene-9,10-dione is unique due to its specific combination of amino and phenoxy groups, which confer distinct electronic and chemical properties. This makes it particularly valuable in applications requiring precise molecular interactions and electronic characteristics.
特性
CAS番号 |
88600-97-9 |
|---|---|
分子式 |
C42H52N4O6 |
分子量 |
708.9 g/mol |
IUPAC名 |
1,4,5,8-tetraamino-2,7-bis(3-octoxyphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C42H52N4O6/c1-3-5-7-9-11-13-21-49-27-17-15-19-29(23-27)51-33-25-31(43)35-37(39(33)45)42(48)38-36(41(35)47)32(44)26-34(40(38)46)52-30-20-16-18-28(24-30)50-22-14-12-10-8-6-4-2/h15-20,23-26H,3-14,21-22,43-46H2,1-2H3 |
InChIキー |
KDAWJYBKIMRTFQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC1=CC(=CC=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OC5=CC=CC(=C5)OCCCCCCCC)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


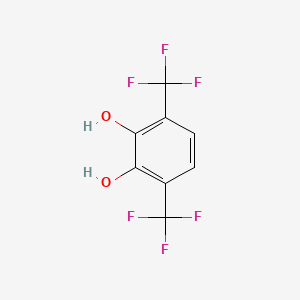

![Tert-butyl 7-(aminomethyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate](/img/structure/B13144457.png)
